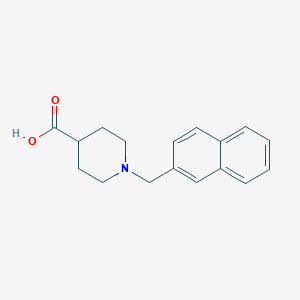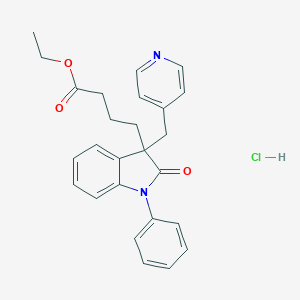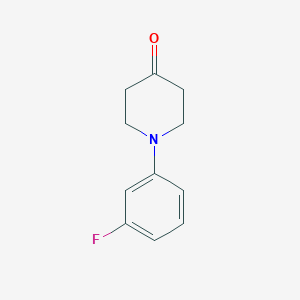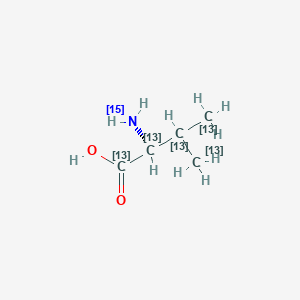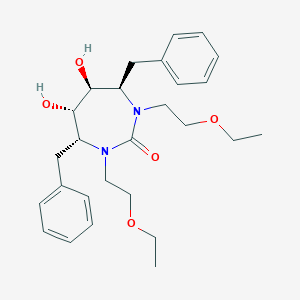![molecular formula C9H6N2S2 B136367 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9](/img/structure/B136367.png)
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. It is a member of the thienopyridine family, which is known for its diverse biological activities. This compound has been shown to have promising anticancer, anti-inflammatory, and antiviral properties, making it a valuable tool in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to inhibit the activity of various enzymes and signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. It has also been shown to have antiviral activity against several viruses, including the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is its diverse biological activities, making it a valuable tool in various scientific research fields. Its anticancer, anti-inflammatory, and antiviral properties make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in scientific research.
Orientations Futures
There are several future directions for the study of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile. One of the areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific research fields. Another area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies that could benefit human health.
Méthodes De Synthèse
The synthesis of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile involves a multi-step process that begins with the condensation of 2-aminothiophene and ethyl acetoacetate to form 2-(ethoxycarbonyl)-thieno[3,2-c]pyridine-3-amine. This intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it more suitable for scientific research.
Applications De Recherche Scientifique
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in various scientific research fields. Its anticancer properties have been investigated in several studies, where it was found to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral activity against several viruses, including the Zika virus.
Propriétés
Numéro CAS |
142892-33-9 |
|---|---|
Formule moléculaire |
C9H6N2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3 |
Clé InChI |
LHKRIZHEMZWWPS-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
SMILES canonique |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
Synonymes |
Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



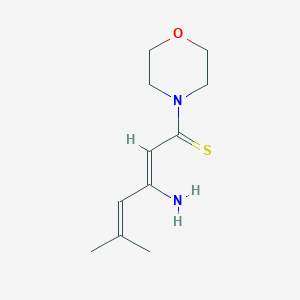
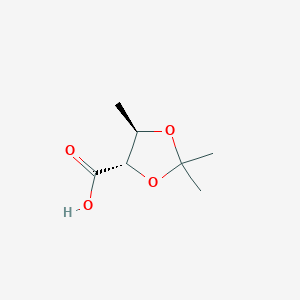
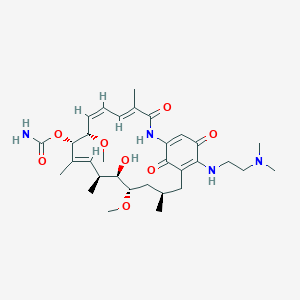
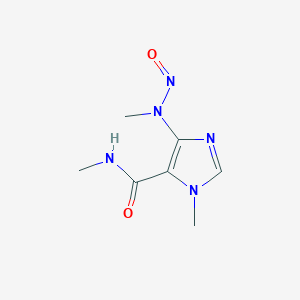

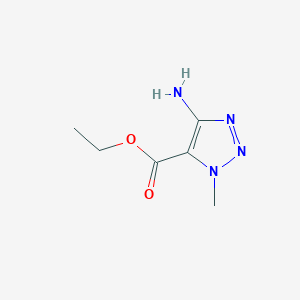
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

